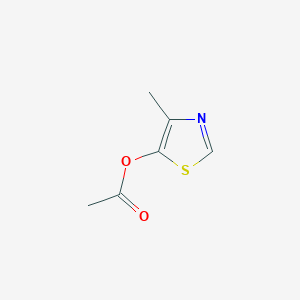

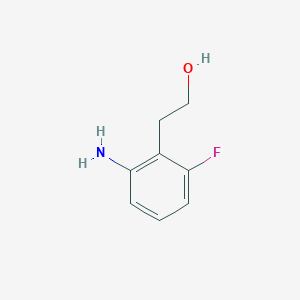

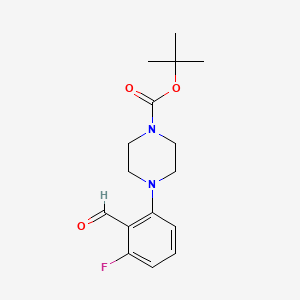

![molecular formula C7H7N3O B1499447 Imidazo[1,2-a]pyrazine-2-methanol CAS No. 87597-28-2](/img/structure/B1499447.png)

Imidazo[1,2-a]pyrazine-2-methanol

Übersicht

Beschreibung

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various biologically active compounds due to its reactivity and multifarious biological activity .

Synthesis Analysis

Imidazo[1,2-a]pyrazine can be synthesized using different methods. One efficient method involves the use of iodine-catalyzed reactions . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition .

Molecular Structure Analysis

The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations . The different conformations were stabilized by hydrogen bonds, such as OH⋯N, ArH⋯N, and ArH⋯ArH .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various chemical reactions, including radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazin-2-ylmethanol: serves as a versatile scaffold in organic synthesis. Its structure is pivotal for constructing various heterocyclic compounds that are significant in pharmaceutical chemistry . The compound’s reactivity allows for the development of novel synthetic methods, which can lead to the creation of new drugs.

Radical Reactions and Functionalization

This compound is involved in radical reactions, particularly in the functionalization of imidazo[1,2-a]pyridines . Such reactions are essential for modifying the core structure, enabling the synthesis of derivatives with potential therapeutic properties.

Optoelectronic Devices

In the field of materials science, Imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives show promise in the development of optoelectronic devices . These applications exploit the compound’s electronic properties for creating components like light-emitting diodes (LEDs) and sensors.

Biological Activity and Drug Discovery

The biological activity of imidazo[1,2-a]pyrazine derivatives makes them candidates for drug discovery efforts . Their interaction with biological targets can lead to the development of drugs for various diseases, including cancer.

Confocal Microscopy and Imaging

Derivatives of Imidazo[1,2-a]pyrazin-2-ylmethanol can be used as emitters in confocal microscopy and imaging . This application is crucial for biomedical research, where high-resolution imaging is required to study cellular processes.

Anti-Cancer Agents

The compound’s derivatives have been explored as potential anti-cancer drugs . Their ability to interfere with cancer cell proliferation makes them valuable in oncological research.

Chemical Sensors

In analytical chemistry, Imidazo[1,2-a]pyrazin-2-ylmethanol derivatives are used to develop chemical sensors . These sensors can detect specific molecules, which is vital for environmental monitoring and diagnostics.

Photocatalysis

The compound is also involved in photocatalysis strategies . This application is important for creating sustainable chemical processes that utilize light energy to drive chemical reactions.

Zukünftige Richtungen

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity suggest that it could be used for future developments in the field of organic synthesis and drug development .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives have been reported to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), human skin cancer (A375), and breast cancer (MCF-7) cells .

Mode of Action

It is known that the compound interacts with cancer cells, leading to changes that inhibit their growth and proliferation . The compound may also interact with specific proteins or enzymes within the cancer cells, altering their function and leading to cell death .

Pharmacokinetics

The compound’s anticancer activity suggests that it is able to reach its target cells and exert its effects

Result of Action

The result of Imidazo[1,2-a]pyrazin-2-ylmethanol’s action is the inhibition of cancer cell growth and proliferation. In vitro experimental results have shown that the compound exhibits significant anticancer activities, with promising results against various types of cancer cells .

Action Environment

The action of Imidazo[1,2-a]pyrazin-2-ylmethanol can be influenced by various environmental factors. For instance, the presence of other compounds or drugs may affect its efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyrazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHGROLXDKZFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658259 | |

| Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazine-2-methanol | |

CAS RN |

87597-28-2 | |

| Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

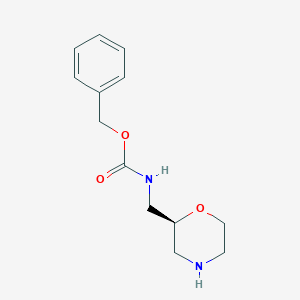

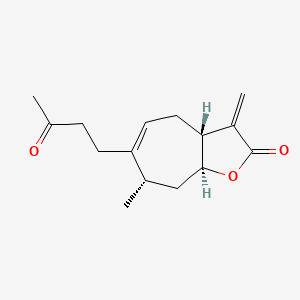

![2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione](/img/structure/B1499375.png)

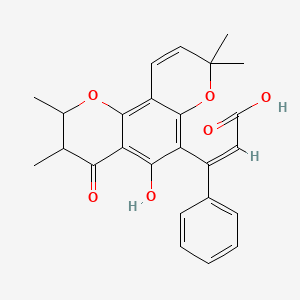

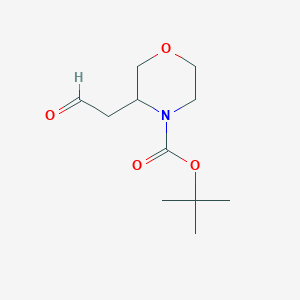

![6-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499387.png)

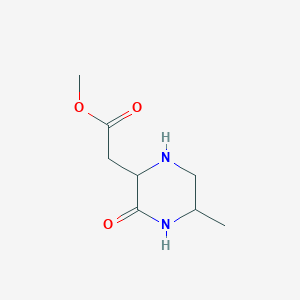

![2-Methyl-5-(3-{4-[(S)-Methylsulfinyl]phenyl}-1-Benzofuran-5-Yl)-1,3,4-Oxadiazole](/img/structure/B1499404.png)